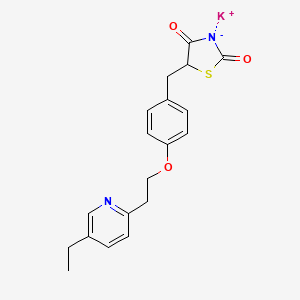

Pioglitazone potassium

Description

Properties

IUPAC Name |

potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUUYXLNBAJFIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19KN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266523-09-4 | |

| Record name | Pioglitazone potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIOGLITAZONE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pioglitazone's Mechanism of Action on PPARγ: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanism by which pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts its therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Introduction to PPARγ and Pioglitazone

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in regulating adipogenesis, lipid metabolism, and insulin sensitivity. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and in its unliganded state, this complex is typically bound to DNA at specific sequences known as Peroxisome Proliferator Response Elements (PPREs) within the promoter regions of target genes. In this basal state, the heterodimer is associated with a complex of corepressor proteins (such as NCoR and SMRT), which recruit histone deacetylases (HDACs) to maintain a transcriptionally repressive chromatin state.

Pioglitazone is a high-affinity synthetic agonist for PPARγ. Its primary therapeutic application is in the management of type 2 diabetes mellitus, where it functions as an insulin sensitizer. By binding to and activating PPARγ, pioglitazone initiates a cascade of molecular events that lead to the transcription of genes involved in glucose and lipid homeostasis.

Molecular Mechanism of Pioglitazone Action

The action of pioglitazone can be dissected into several key molecular steps:

Ligand Binding and Receptor Activation

Pioglitazone binds directly to the ligand-binding domain (LBD) of PPARγ. This binding is characterized by high affinity and specificity. The LBD of PPARγ features a large, Y-shaped pocket, and pioglitazone settles into one arm of this pocket, where it establishes a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. This interaction is the critical initiating step for the receptor's activation.

Conformational Change and Coregulator Exchange

Upon ligand binding, the PPARγ LBD undergoes a significant conformational change. A key structural element, the activation function 2 (AF-2) helix (also known as helix 12), is repositioned into an active conformation. This "mousetrap" mechanism stabilizes the AF-2 helix, creating a binding surface for coactivator proteins while simultaneously displacing the corepressor complex. This switch from corepressor to coactivator association is the central event in PPARγ activation.

Coactivator Recruitment and Transcriptional Initiation

The newly formed coactivator-binding surface on the PPARγ-RXR heterodimer recruits a variety of coactivator proteins, including members of the p160 family (e.g., SRC-1) and proteins with histone acetyltransferase (HAT) activity like CBP/p300. These coactivators acetylate histone tails, leading to chromatin decondensation and creating a transcriptionally permissive environment. The recruited coactivator complex then facilitates the assembly of the basal transcription machinery, including RNA Polymerase II, at the promoter, initiating the transcription of target genes.

Downstream Genetic Regulation and Physiological Effects

The activation of PPARγ by pioglitazone leads to the altered expression of a wide array of genes. Key target genes include those involved in:

-

Insulin Signaling: Upregulation of GLUT4 (glucose transporter), promoting glucose uptake in muscle and adipose tissue.

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes capable of sequestering free fatty acids.

-

Lipid Metabolism: Regulation of genes like lipoprotein lipase (LPL) and CD36, which are involved in fatty acid uptake and triglyceride storage.

The net effect of these genomic changes is a reduction in circulating free fatty acids and a significant improvement in systemic insulin sensitivity.

Quantitative Analysis of Pioglitazone-PPARγ Interaction

The interaction between pioglitazone and PPARγ has been quantified using various biophysical and cell-based assays. The data below summarizes key parameters defining the affinity and potency of this interaction.

Table 1: Binding Affinity of Pioglitazone for PPARγ

| Parameter | Value | Assay Method | Reference |

|---|---|---|---|

| Kd (Dissociation Constant) | ~43 nM | Radioligand Binding Assay | FASEB J (2004) |

| Ki (Inhibition Constant) | ~400-800 nM | Scintillation Proximity Assay | JBC (1998) |

Note: Variations in reported values can arise from different assay conditions, constructs (full-length vs. LBD), and radioligand competitors used.

Table 2: Functional Potency of Pioglitazone on PPARγ

| Parameter | Value | Assay Method | Cell Line | Reference |

|---|---|---|---|---|

| EC50 (Half-maximal effective conc.) | ~100-500 nM | Gal4-PPARγ LBD Luciferase Reporter | HEK293 | Mol Endocrinol (1999) |

| EC50 (Half-maximal effective conc.) | ~300 nM | Adipocyte Differentiation (aP2 expression) | 3T3-L1 | Cell (1995) |

Key Experimental Protocols

The characterization of pioglitazone's mechanism of action relies on a suite of standardized in vitro and cell-based assays.

Protocol: TR-FRET Coactivator Recruitment Assay

This assay quantifies the ability of pioglitazone to promote the interaction between the PPARγ LBD and a coactivator peptide.

Objective: To measure the EC50 of pioglitazone for inducing the PPARγ/coactivator peptide interaction.

Materials:

-

GST-tagged PPARγ-LBD protein

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA-1) (acceptor)

-

Pioglitazone serial dilutions

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA)

-

384-well microplates

Methodology:

-

Reagent Preparation: Prepare serial dilutions of pioglitazone in assay buffer. Prepare a master mix of GST-PPARγ-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide.

-

Assay Plate Setup: Add 5 µL of each pioglitazone dilution to the wells of a 384-well plate.

-

Reaction Initiation: Dispense 15 µL of the protein/peptide master mix into each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~490 nm (Tb donor) and ~520 nm (FRET-sensitized acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the log of pioglitazone concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol: Cell-Based Luciferase Reporter Assay

This assay measures the ability of pioglitazone to activate transcription from a PPARγ-responsive promoter in a cellular context.

Objective: To determine the potency (EC50) of pioglitazone in activating PPARγ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1)

-

Expression plasmid for full-length PPARγ (or Gal4-DBD-PPARγ-LBD fusion)

-

Reporter plasmid containing a PPRE-driven (or UAS-driven) luciferase gene

-

Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Pioglitazone serial dilutions

-

Luciferase assay reagent

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of pioglitazone or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the activity of the normalization control (e.g., Renilla luciferase).

-

Data Analysis: Normalize the firefly luciferase signal to the control signal for each well. Plot the normalized relative light units (RLU) against the log of pioglitazone concentration and fit the data to determine the EC50.

Conclusion

The mechanism of action of pioglitazone on PPARγ is a well-defined, multi-step process initiated by direct binding to the receptor's ligand-binding domain. This event triggers a critical conformational rearrangement, leading to the dismissal of corepressors and the recruitment of coactivators. The subsequent assembly of the transcriptional machinery on the promoters of target genes results in a genomic reprogramming that enhances insulin sensitivity and regulates lipid metabolism. The quantitative and mechanistic understanding of this pathway, elucidated through the experimental approaches detailed herein, remains fundamental to the development of next-generation PPARγ modulators for metabolic diseases.

Crystal Structure and Polymorphism of Pioglitazone Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidinedione class of drugs, is a potent selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) and is a cornerstone in the management of type 2 diabetes mellitus. The physicochemical properties of an active pharmaceutical ingredient (API), including its crystal structure and polymorphic behavior, are critical determinants of its stability, solubility, and bioavailability, thereby influencing its therapeutic efficacy. While extensive research has been conducted on pioglitazone and its hydrochloride salt, publicly available data on the specific crystal structure and polymorphism of pioglitazone potassium remains scarce. This technical guide provides a comprehensive overview of the known polymorphic forms of pioglitazone and its hydrochloride salt as a surrogate to infer potential characteristics of the potassium salt. It details the experimental protocols for polymorph screening and characterization and presents the relevant signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows are visualized.

Introduction to Pioglitazone and Polymorphism

Pioglitazone is a thiazolidinedione antidiabetic agent that improves glycemic control by enhancing insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver. The therapeutic effect of a solid dosage form is intrinsically linked to the solid-state properties of the API. Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can significantly impact these properties. Different polymorphs of the same compound can exhibit variations in melting point, solubility, dissolution rate, and stability, which can ultimately affect the drug's bioavailability and therapeutic outcome.

Known Polymorphic Forms of Pioglitazone and its Salts

Several polymorphic forms of pioglitazone and its hydrochloride salt have been identified and characterized. These forms are typically designated as Form I, Form II, etc., based on their unique physicochemical properties.

Pioglitazone Hydrochloride Polymorphs

At least two polymorphic forms of pioglitazone hydrochloride, Form I and Form II, have been described in the literature.[3] Form I is reportedly the thermodynamically more stable form and is used in the commercial formulation of the drug.[4] The conversion between these forms can be influenced by various factors such as solvent, temperature, and mechanical stress.[5]

Table 1: Summary of Characterization Data for Pioglitazone Hydrochloride Polymorphs

| Property | Form I | Form II | Reference(s) |

| Powder X-Ray Diffraction (2θ) | 8.64, 12.70, 18.72, 19.68, 20.00, 20.66, 22.12, 22.70, 26.08, 27.36, 28.22, 31.12, 31.96 | Distinct peaks different from Form I (specific values not consistently reported) | [3] |

| Differential Scanning Calorimetry (DSC) | Endotherm at ~184.91°C | Different thermal profile from Form I (specific values not consistently reported) | [3] |

| Infrared (IR) Spectroscopy (cm⁻¹) | 2928, 2742, 2616, 1743, 1692, 1510, 1461, 1333, 1314, 1243, 1152, 1037, 849, 712 | Different spectral features from Form I | [3] |

Note: The data presented is a compilation from available literature and may vary slightly between different studies due to variations in experimental conditions.

Pioglitazone Base Polymorphs

Research has also identified multiple polymorphic forms of the pioglitazone base. One study reported the existence of at least eight different polymorphs, obtained through various crystallization and transformation methods.[6] These forms were characterized by XRPD, DSC, and Raman spectroscopy, revealing distinct morphological and thermodynamic properties.[6]

Table 2: Thermal Analysis Data for Pioglitazone

| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference(s) |

| Crystalline Pioglitazone | 197.4 | 108.6 | [7] |

| Crystalline Pioglitazone | 195.9 | 140.33 | [8] |

| Crystalline Pioglitazone HCl | 180.88 | 33.67 | [9] |

Experimental Protocols for Polymorph Characterization

The following sections detail the standard experimental methodologies used for the preparation and characterization of polymorphic forms of pharmaceutical compounds, which are applicable to the study of this compound.

Polymorph Screening

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of a drug substance.

Methodology:

-

Crystallization from various solvents: Dissolve this compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) at elevated temperatures to achieve saturation.

-

Cooling Crystallization: Allow the saturated solutions to cool slowly to room temperature or below to induce crystallization.

-

Evaporation Crystallization: Allow the solvent to evaporate slowly from the solutions at ambient or controlled temperatures.

-

Anti-solvent Addition: Add a miscible solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound to induce precipitation.[5]

-

Grinding: Subject the solid material to mechanical stress through neat or liquid-assisted grinding.[5]

-

Slurrying: Stir a suspension of the solid in a solvent at a controlled temperature for an extended period to facilitate conversion to the most stable form.[5]

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 3° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Analyze the resulting diffractogram for the positions (2θ) and intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting points, phase transitions, and enthalpies.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Data Collection: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).

-

Data Analysis: Determine the onset temperature and peak maximum of endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Data Collection: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: Analyze the thermogram for mass loss events and the corresponding temperature ranges.

Spectroscopic Techniques (FTIR and Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and can be used to differentiate polymorphs.

Methodology (FTIR - KBr Pellet):

-

Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Collection: Acquire the spectrum over a range of 4000 to 400 cm⁻¹ using an FTIR spectrometer.

Methodology (Raman):

-

Sample Preparation: Place a small amount of the sample on a microscope slide.

-

Data Collection: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation source (e.g., 785 nm).

Pioglitazone's Mechanism of Action: PPARγ Signaling Pathway

Pioglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

Conclusion

The solid-state properties of this compound are of significant interest for the development of stable and effective pharmaceutical formulations. Although specific crystallographic and polymorphic data for the potassium salt are not extensively documented in publicly available literature, the well-studied polymorphism of pioglitazone and its hydrochloride salt provides a valuable foundation for future research. The experimental protocols and characterization techniques detailed in this guide offer a systematic approach for scientists and researchers to investigate the solid-state landscape of this compound. A thorough understanding of its potential polymorphic forms will be crucial for ensuring the quality, safety, and efficacy of future pioglitazone-based therapies. Further research is warranted to fully elucidate the crystal structure and polymorphic behavior of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pioglitazone (potassium salt) | 1266523-09-4 [m.chemicalbook.com]

- 3. WO2002028857A1 - Polymorphs of pioglitazone hydrochloride and their use as antidiabetics - Google Patents [patents.google.com]

- 4. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pioglitazone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of pioglitazone, a thiazolidinedione class oral antihyperglycemic agent. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and processes.

Pharmacokinetics

Pioglitazone is characterized by its reliable absorption and extensive metabolism. Its pharmacokinetic profile is broadly consistent across healthy volunteers and patients with type 2 diabetes.[1]

Absorption

Pioglitazone is well-absorbed following oral administration, with a mean absolute bioavailability of 83%.[1][2][3][4] Peak plasma concentrations (Cmax) are typically achieved within 1.5 to 4 hours.[1][3][4][5][6] The administration of food may slightly delay the time to peak concentration to 3-4 hours but does not significantly affect the overall extent of absorption (AUC).[1][7]

Distribution

Pioglitazone exhibits a small volume of distribution, approximately 0.253 to 0.63 L/kg, which is attributed to its extensive binding to plasma proteins (>97-99%), primarily serum albumin.[1][2][5][6][7] In animal models, the highest concentrations of the drug are found in the liver, plasma, and kidneys following absorption.[1]

Metabolism

The liver is the primary site of pioglitazone metabolism, which is mediated extensively by the cytochrome P450 system, specifically isoforms CYP2C8 and CYP3A4.[5][7] This process results in the formation of several metabolites, including two active metabolites (M-III and M-IV), which contribute to the prolonged glucose-lowering effects of the drug.[1][5] Unlike other thiazolidinediones, pioglitazone does not appear to significantly inhibit or induce key P450 isoenzymes, suggesting a lower potential for drug-drug interactions.[1][4]

Excretion

Elimination of pioglitazone occurs primarily through hepatic metabolism and subsequent excretion. Approximately 15-30% of an administered dose is recovered in the urine, mainly as metabolites and their conjugates.[3][8] The majority of the oral dose is presumed to be excreted into the bile, either as unchanged drug or metabolites, and is ultimately eliminated in the feces.[3] The elimination half-life of the parent compound is between 3 to 9 hours, while its active metabolites have a longer half-life of 16 to 24 hours.[1][5][8]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for pioglitazone derived from various studies.

| Parameter | Value | Notes | Source |

| Bioavailability | 83% (Mean) | Absolute bioavailability after oral administration. | [1][2][3][4] |

| Tmax (Time to Peak) | 1.5 - 4.0 hours | Time to reach maximum plasma concentration. | [5][9][10] |

| Cmax (Peak Conc.) | 1.01 - 1.85 µg/mL | For a 30 mg single dose. Varies by population. | [9][10][11] |

| AUC0-∞ | 9.014 - 10.98 µg·h/mL | Total drug exposure after a single 30 mg dose. | [9][11] |

| Volume of Distribution | 0.253 - 0.63 L/kg | Reflects high protein binding. | [1][2][5] |

| Protein Binding | >97-99% | Primarily to serum albumin. | [1][5][7] |

| Elimination Half-life | 3 - 9 hours (Parent) | Active metabolites extend the therapeutic effect. | [1][5][6] |

| Clearance | 1.7 - 4.2 L/h | Primarily hepatic clearance. | [6] |

Experimental Protocol: Single-Dose Pharmacokinetic Study

This protocol outlines a typical experimental design for assessing the pharmacokinetics of pioglitazone in healthy human subjects.

-

Study Design: An open-label, single-dose, randomized crossover study is commonly employed.[9][11][12] A washout period of at least 14 days separates the study periods.[11]

-

Subjects: Healthy adult male volunteers are recruited for the study.[9][12] Subjects undergo a screening process to ensure they meet inclusion criteria and have no contraindications.

-

Dosing: Following an overnight fast, subjects are administered a single oral dose of a 30 mg pioglitazone tablet.[7][9][12]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined intervals. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours.[7][9][12]

-

Sample Processing: Plasma is separated from the blood samples via centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of pioglitazone and its active metabolites are quantified using a validated high-performance liquid chromatography (HPLC) method with UV[7][9] or tandem mass spectrometry (LC-MS/MS) detection.[11] The method involves protein precipitation or liquid-liquid extraction followed by chromatographic separation on a reverse-phase column (e.g., C8 or C18).[13]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t½).[11]

Visualization: Pharmacokinetic Study Workflow

Caption: Workflow for a typical single-dose pioglitazone pharmacokinetic study.

Pharmacodynamics

Pioglitazone exerts its therapeutic effects primarily by improving insulin sensitivity in peripheral tissues. This action is mediated through its agonist activity at the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Mechanism of Action: PPAR-γ Agonism

Pioglitazone is a high-affinity agonist for PPAR-γ, a nuclear receptor predominantly expressed in adipose tissue, but also found in pancreatic beta-cells, vascular endothelium, and macrophages.[5][14] The binding of pioglitazone to PPAR-γ initiates a conformational change, leading to the formation of a heterodimer with the retinoid X receptor (RXR).[15] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[15] This interaction modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in key tissues like adipose tissue, liver, and skeletal muscle.[8][14]

Downstream Signaling and Cellular Effects

The activation of PPAR-γ by pioglitazone triggers a cascade of downstream events:

-

Insulin Signaling: Pioglitazone enhances insulin signaling pathways. For instance, it stimulates the expression of c-Cbl-associated protein (CAP), which is involved in the translocation of GLUT4 glucose transporters to the cell surface, thereby increasing glucose uptake by cells.[16]

-

Lipid Metabolism: It promotes the expression of genes involved in fatty acid uptake and storage in adipose tissue, such as lipoprotein lipase (LPL) and acyl-CoA synthetase (ACS).[16] This may help redirect free fatty acids from the liver and muscle to subcutaneous fat, reducing lipotoxicity and improving insulin sensitivity in those tissues.[16]

-

AMPK Activation: Pioglitazone has been shown to activate AMP-activated protein kinase (AMPK) in various cell types, including vascular smooth muscle cells (VSMCs).[17][18] AMPK activation can inhibit proliferative signaling pathways like the mTOR/p70S6K pathway, which may contribute to the vasoprotective effects of the drug.[17][18]

-

Potassium Channel Modulation: Pioglitazone can directly affect the activity of neuronal and cardiac potassium channels. It has been shown to stimulate large-conductance Ca2+-activated K+ (BKCa) channels and suppress M-type K+ currents in hippocampal neurons.[19] In atrial myocytes, it can alleviate angiotensin II-induced remodeling of potassium channels (Ito, Ikur, and Ik1), which may contribute to its cardioprotective effects.[20][21]

Dose-Response Relationship

Pioglitazone demonstrates a clear dose-dependent effect on glycemic control and insulin sensitivity. Efficacy is most pronounced at doses of 30 mg and 45 mg per day.

| Dose (mg/day) | Change in HbA1c (%) | Change in FPG (mg/dL) | Change in Whole-Body Insulin Sensitivity Index | Source |

| 7.5 | No significant change | No significant change | No significant change | [22][23] |

| 15 | No significant change | No significant change | No significant change | [22][23] |

| 30 | -2.0 (vs. placebo) | -66 (vs. placebo) | Significant increase (1.8 to 2.5) | [22][23] |

| 45 | -2.9 (vs. placebo) | -97 (vs. placebo) | Significant increase (1.6 to 2.7) | [22][23] |

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method for assessing insulin sensitivity and beta-cell function in response to a glucose challenge, often used in pharmacodynamic studies of anti-diabetic agents.

-

Study Design: A randomized, placebo-controlled, dose-ranging study is conducted over a period of several weeks (e.g., 26 weeks).[22][23]

-

Subjects: Patients with type 2 diabetes, often those managed by diet alone, are recruited.[22][23]

-

Intervention: Subjects are randomly assigned to receive a daily oral dose of placebo or pioglitazone at varying strengths (e.g., 7.5 mg, 15 mg, 30 mg, 45 mg).[22][23]

-

OGTT Procedure: Before and after the treatment period, subjects undergo a 75-gram OGTT after an overnight fast.

-

Blood Sampling: Blood samples are collected at baseline (0 minutes) and at regular intervals (e.g., 30, 60, 90, 120 minutes) after glucose ingestion to measure plasma glucose and insulin concentrations.

-

Data Analysis: The data are used to calculate various indices:

-

Fasting Plasma Glucose (FPG) and Insulin (FPI): Baseline measurements.

-

Area Under the Curve (AUC): Calculated for both glucose and insulin to assess the total response.

-

Insulin Sensitivity Indices: Composite whole-body insulin sensitivity index (ISI) and hepatic ISI are calculated using formulas that incorporate fasting and mean glucose and insulin values from the OGTT.[22]

-

Insulinogenic Index: Assesses beta-cell function by calculating the ratio of the change in insulin AUC to the change in glucose AUC.[22]

-

Visualizations: Signaling Pathways

References

- 1. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of pioglitazone in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. research.monash.edu [research.monash.edu]

- 10. banglajol.info [banglajol.info]

- 11. In vivo bioequivalence of oral antidiabetic agents: pioglitazone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics study of Pioglitazone (30 mg) tablets in healthy volunteers | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Frontiers | Current clinical evidence on pioglitazone pharmacogenomics [frontiersin.org]

- 15. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Pioglitazone, a PPARγ agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchwithrowan.com [researchwithrowan.com]

- 19. frontiersin.org [frontiersin.org]

- 20. Pioglitazone Improves Potassium Channel Remodeling Induced by Angiotensin II in Atrial Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pioglitazone improves potassium channel remodeling induced by angiotensin II in atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dose-response effect of pioglitazone on insulin sensitivity and insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]

A Comprehensive Technical Guide to the Solubility of Pioglitazone Potassium and Its Analogs in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of pioglitazone potassium, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Given the limited publicly available solubility data for the potassium salt, this guide also includes extensive data on pioglitazone hydrochloride and pioglitazone free base to provide a broader context for researchers working on formulations and in vitro studies. The guide further details common experimental protocols for solubility determination and illustrates relevant biological and experimental workflows.

Solubility of Pioglitazone Salts and Free Base

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution, absorption, and overall bioavailability. Pioglitazone, classified as a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low solubility and high permeability[1]. Understanding its solubility in various solvents is paramount for the development of suitable analytical methods and dosage forms.

This compound

Data on the solubility of this compound is primarily available from commercial suppliers. The following table summarizes the known solubility of this compound in common organic solvents.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[2] |

| Dimethyl sulfoxide (DMSO) | 10[2] |

| Ethanol | 10[2] |

Table 1: Solubility of this compound in Selected Organic Solvents.

Pioglitazone Hydrochloride

Pioglitazone hydrochloride is the most extensively studied salt form. Its solubility is highly dependent on the solvent, pH, and temperature.

The solubility of pioglitazone hydrochloride in various organic solvents at different temperatures has been investigated. Generally, the solubility increases with increasing temperature[3][4].

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| N,N-Dimethylacetamide | > Methanol > Acetic Acid > Ethanol > 1-Propanol[3][4] | 5 - 50 |

| Dimethyl sulfoxide (DMSO) | 79 | 25[5] |

| ~20 | Room Temperature[6] | |

| Dimethylformamide (DMF) | Soluble[7][8] | Room Temperature |

| Ethanol | 4 | 25[5] |

| Slightly Soluble | Room Temperature[7][8] | |

| Methanol | Soluble[5] | Room Temperature |

| Acetone | Very Slightly Soluble[7][8] | Room Temperature |

| Acetonitrile | Very Slightly Soluble[7][8] | Room Temperature |

Table 2: Solubility of Pioglitazone Hydrochloride in Various Organic Solvents.

Pioglitazone hydrochloride is practically insoluble in water and its solubility is highly pH-dependent, with greater solubility at lower pH[8]. The solubility decreases significantly as the pH increases[9][10].

| Aqueous Medium | pH | Solubility (mg/mL) |

| Water | - | < 1[5] |

| Buffer | 1.2 | 4.4[10] |

| Buffer | 3.0 | 0.042[10] |

| Buffer | 4.0 | 0.005[10] |

| Buffer | 5.0 | 0.0005[10] |

| Buffer | 6.8 | 0.0003[10] |

| DMSO:PBS (1:5) | 7.2 | ~0.15[6] |

Table 3: Solubility of Pioglitazone Hydrochloride in Aqueous and Buffer Solutions.

Pioglitazone Free Base

The free base of pioglitazone is characterized by its low aqueous solubility.

| Solvent | Solubility Profile |

| Water | Insoluble[1] |

| Ether | Insoluble[1] |

| Acetone | Slightly Soluble[1] |

| Acetonitrile | Slightly Soluble[1] |

| Alcohol | Slightly Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] |

Table 4: Qualitative Solubility of Pioglitazone Free Base.

The aqueous solubility of the free base is reported to be 0.044 mmol/L[11]. The solubility is also pH-dependent, with a minimum solubility of 0.014 mmol/L at pH 3.92 and increased solubility at both lower (0.165 mmol/L at pH 1.83) and higher (0.157 mmol/L at pH 9.52) pH values[11].

Experimental Protocols for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[12]. This method involves adding an excess amount of the solid drug to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined, typically by High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Shake-Flask Method Coupled with HPLC Analysis

This protocol outlines the determination of thermodynamic solubility.

Materials:

-

Pioglitazone salt or free base

-

Selected research solvents

-

Volumetric flasks

-

Mechanical shaker or orbital incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system with a suitable detector (e.g., UV)

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of pioglitazone to a known volume of the test solvent in a sealed flask or vial. The excess solid ensures that a saturated solution is formed.

-

Place the flasks on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached[13].

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To separate the undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.45 µm)[14][15]. This step is crucial to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of known concentrations of pioglitazone in the same diluent.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of pioglitazone in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of pioglitazone in the tested solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

PPAR-γ Signaling Pathway

Pioglitazone is a well-known agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis[16][17].

Caption: Simplified PPAR-γ Signaling Pathway.

References

- 1. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pioglitazone hydrochloride | 112529-15-4 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. WO2004101561A1 - Pioglitazone salts, such as pioglitazone sulfate, and pharmaceutical compositions and processes using the same - Google Patents [patents.google.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Effect of Excipients on the Particle Size of Precipitated Pioglitazone in the Gastrointestinal Tract: Impact on Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solubility of Pioglitazone Hydrochloride in Binary and Ternary Mixtures of Water, Propylene Glycol, and Polyethylene Glycols 200, 400, and 600 at 298.2 K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 17. cusabio.com [cusabio.com]

A Comprehensive Technical Guide to the In Vitro and In Vivo Stability of Pioglitazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of pioglitazone, a potent thiazolidinedione oral antihyperglycemic agent. The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its safety, efficacy, and shelf-life. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols for stability-indicating assays, and discusses the in vivo metabolic fate of pioglitazone.

While the focus of this guide is on pioglitazone, it is important to note that the majority of published stability data pertains to its hydrochloride salt. This information is presented here as a close surrogate for pioglitazone potassium, though variations in stability due to the salt form are possible.

In Vitro Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. It involves subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Summary of Forced Degradation Studies on Pioglitazone Hydrochloride

The following table summarizes the results from various forced degradation studies performed on pioglitazone hydrochloride. These studies highlight the conditions under which the drug is susceptible to degradation.

| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 3N HCl | 90 min | Not Specified | 21.79 | [1] |

| 1N HCl | 12 hours | Reflux | No degradation | [2] | |

| 0.1N HCl | 30 min | Not Specified | No significant degradation (drug availability 99.4%) | [3] | |

| Acidic conditions | Not Specified | Not Specified | 24.5 | [4] | |

| Alkaline Hydrolysis | 0.1N NaOH | 90 min | Not Specified | 17.95 | [1] |

| 1N NaOH | 12 hours | Not Specified | Mild degradation | [2] | |

| 0.1N NaOH | Not Specified | Not Specified | Significant degradation (drug availability 260.54% - likely interference) | [3] | |

| 0.1N NaOH | 4 hours | 80°C | Complete degradation | [5] | |

| Alkaline conditions | Not Specified | Not Specified | 18.1 | [4] | |

| Oxidative Degradation | Hydrogen Peroxide | 15 min | Not Specified | 12.65 | [1] |

| 5% H2O2 | 12 hours | Not Specified | Mild degradation | [2] | |

| Oxidative conditions | Not Specified | Not Specified | 2 | [4] | |

| Thermal Degradation | Dry Heat | 48 hours | 70°C | 0.14 | [1] |

| Dry Heat | 20 days | 80°C | 3-8 | [2] | |

| Heat | 30 min | Not Specified | 43.88 | [3] | |

| Thermal conditions | 48 hours | 105°C | 1.9 | [4] | |

| Photolytic Degradation | Direct Sunlight | 6 hours | Not Specified | 18.36 | [1] |

| Direct Sunlight | 12 hours | Not Specified | Not Specified | [2] | |

| UV Light | 30 min | Not Specified | 82.65 | [3] | |

| Photolytic conditions | Not Specified | Not Specified | 4.5 | [4] | |

| Reductive Degradation | 1% Sodium borohydride | 12 hours | Not Specified | Extensive degradation | [2] |

Experimental Protocols for Forced Degradation Studies

The following are representative experimental protocols for conducting forced degradation studies on pioglitazone, primarily employing High-Performance Liquid Chromatography (HPLC) for analysis.

1. Preparation of Stock Solution: A stock solution of pioglitazone hydrochloride (e.g., 1 mg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent, such as methanol.[2]

2. Acid Hydrolysis: To a portion of the stock solution, an equal volume of an acid solution (e.g., 1N HCl) is added.[2] The mixture is then refluxed or kept at a specific temperature for a defined period (e.g., 12 hours).[2] After the stress period, the solution is neutralized with an equivalent amount of a base (e.g., 1N NaOH).[2]

3. Alkaline Hydrolysis: An equal volume of a basic solution (e.g., 1N NaOH) is added to a portion of the stock solution.[2] The mixture is stored for a specified duration (e.g., 12 hours) at a controlled temperature.[2] Following the stress period, the solution is neutralized with an equivalent amount of an acid (e.g., 1N HCl).[2]

4. Oxidative Degradation: A portion of the stock solution is treated with an oxidizing agent, such as 5% hydrogen peroxide (H₂O₂), and stored for a defined period (e.g., 12 hours).[2]

5. Thermal Degradation: The solid drug substance is subjected to dry heat in an oven at a specific temperature (e.g., 80°C) for a designated time (e.g., 12 hours).[2] A solution is then prepared from the stressed sample for analysis.

6. Photolytic Degradation: The solid drug substance is exposed to direct sunlight for a specified duration (e.g., 12 hours).[2] A solution of the exposed sample is then prepared for analysis.

7. Reductive Degradation: A portion of the stock solution is treated with a reducing agent, such as 1% sodium borohydride, and stored for a specific period (e.g., 12 hours).[2]

Chromatographic Conditions for Stability-Indicating HPLC Method: A common approach involves a reversed-phase HPLC (RP-HPLC) method.

-

Mobile Phase: A mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 55:45 v/v).[2]

-

Column: A C18 or C8 column is typically used.

-

Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is common.[2]

-

Detection: UV detection at a wavelength where pioglitazone shows significant absorbance (e.g., 241 nm or 270 nm).[1][2]

-

Injection Volume: Typically 20 µL.[2]

The developed HPLC method must be validated to be "stability-indicating," meaning it can resolve the parent drug from its degradation products.[2]

Visualizing the Forced Degradation Workflow

Caption: Workflow for forced degradation studies of pioglitazone.

In Vivo Stability and Metabolism

The in vivo stability of a drug is determined by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Pioglitazone is well-absorbed orally and extensively metabolized in the liver.[6]

Pharmacokinetic Parameters of Pioglitazone

| Parameter | Value | Reference |

| Bioavailability | >80% | [7][8] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |

| Elimination Half-Life (Parent Drug) | 3-7 hours | [6][9] |

| Elimination Half-Life (Active Metabolites) | 16-24 hours | [6] |

| Protein Binding | >98% (primarily to albumin) | [6] |

| Volume of Distribution | 0.63 L/kg | [9] |

| Metabolism | Extensively in the liver by CYP2C8 and CYP3A4 | [6][9] |

| Excretion | Primarily in urine (15-30%) and feces as metabolites | [6] |

Metabolic Pathway of Pioglitazone

Pioglitazone undergoes extensive hepatic metabolism primarily through hydroxylation and oxidation, mediated by cytochrome P450 enzymes, particularly CYP2C8 and to a lesser extent, CYP3A4.[9][10] This metabolic process results in the formation of several metabolites, some of which are pharmacologically active.[10] The main active metabolites are M-II (hydroxy derivative), M-III (keto derivative), and M-IV (active hydroxy derivative).[9][10] These active metabolites contribute to the prolonged glucose-lowering effects of the drug.[7]

Caption: In vivo metabolic pathway of pioglitazone.

Conclusion

This technical guide has provided a detailed overview of the in vitro and in vivo stability of pioglitazone, with a focus on its hydrochloride salt due to the availability of data. The forced degradation studies indicate that pioglitazone is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, with the extent of degradation being dependent on the specific conditions. The in vivo data highlights the extensive hepatic metabolism of pioglitazone, leading to the formation of active metabolites that contribute to its therapeutic effect. A thorough understanding of these stability characteristics is paramount for the development of stable, safe, and effective pharmaceutical formulations of pioglitazone. Further studies specifically on this compound are warranted to confirm its unique stability profile.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. ajpaonline.com [ajpaonline.com]

- 4. ijpsr.com [ijpsr.com]

- 5. actapharmsci.com [actapharmsci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 8. jmatonline.com [jmatonline.com]

- 9. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

Pioglitazone: A Comprehensive Technical Analysis of Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone is a member of the thiazolidolidinedione (TZD) class of drugs, primarily utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its action as an insulin sensitizer, improving glucose and lipid metabolism. This technical guide provides an in-depth analysis of pioglitazone's binding affinity and selectivity for its primary molecular target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), as well as its interactions with other PPAR isoforms and identified off-target molecules. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

On-Target Binding Affinity and Selectivity: PPARs

Pioglitazone's primary mechanism of action is the activation of PPARγ, a nuclear receptor that functions as a transcription factor. Upon binding, pioglitazone induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, modulating the transcription of genes involved in glucose and lipid metabolism.

While PPARγ is its main target, pioglitazone also exhibits weaker interactions with other PPAR isoforms, namely PPARα and PPARδ. The selectivity of pioglitazone is a critical aspect of its pharmacological profile.

Quantitative Binding Data for PPAR Isoforms

The following table summarizes the available quantitative data for the binding affinity of pioglitazone to human and mouse PPARγ, as well as its activity towards PPARα and PPARδ.

| Target | Species | Assay Type | Value | Unit | Reference(s) |

| PPARγ | Human | TR-FRET | IC50: 1.77 | µM | |

| Human | Unknown | EC50: 0.93 | µM | ||

| Mouse | Unknown | EC50: 0.99 | µM | ||

| PPARα | Human | Transactivation Assay | Weak Agonist | - | [1] |

| PPARδ | - | - | - | - |

Note: Ki and Kd values for direct binding of pioglitazone to PPAR isoforms were not consistently available in the reviewed literature. IC50 and EC50 values provide an indication of the concentration required for functional effects.

Off-Target Interactions

Beyond its intended targets, pioglitazone has been shown to interact with other cellular components, which may contribute to both its therapeutic effects and potential side effects.

Mitochondrial Pyruvate Carrier (MPC)

Pioglitazone has been identified as an inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate into the mitochondria for cellular respiration.[2][3] Interestingly, both the R and S enantiomers of pioglitazone are capable of inhibiting the MPC.[4] This inhibition is considered a PPARγ-independent effect.

Signal Transducer and Activator of Transcription 3 (STAT3)

Evidence suggests that pioglitazone can modulate the JAK-STAT signaling pathway, specifically by affecting the phosphorylation and activation of STAT3.[4][5][6] This interaction appears to be indirect, potentially mediated by the suppression of Suppressor of Cytokine Signaling 3 (SOCS3).[3][5] There is currently no evidence to suggest a direct binding of pioglitazone to STAT3.

Other Potential Off-Targets

Chemical proteomics-based analyses have suggested that pioglitazone may also bind to other proteins, including dehydrogenases and various ion channels.[5] However, specific quantitative binding affinities for these interactions are not yet well-characterized.

Quantitative Data for Off-Target Interactions

| Target | Assay Type | Value | Unit | Reference(s) |

| Mitochondrial Membranes | Unknown | IC50: 1.2 | µM | [6] |

| Mitochondrial Pyruvate Carrier (MPC) | Functional Inhibition | - | - | [2][3][4] |

Signaling Pathways

The biological effects of pioglitazone are mediated through distinct signaling pathways, both dependent on and independent of its primary target, PPARγ.

PPARγ-Dependent Signaling Pathway

The canonical pathway for pioglitazone's action involves the activation of PPARγ. The following diagram illustrates this process.

Pioglitazone activates the PPARγ-RXR heterodimer, leading to changes in gene expression.

PPARγ-Independent Signaling: STAT3 Pathway

Pioglitazone can also influence cellular processes through pathways that do not involve PPARγ. One such pathway involves the modulation of STAT3 activity.

Pioglitazone's indirect effect on the JAK-STAT signaling pathway.

Experimental Protocols

The determination of pioglitazone's binding affinity relies on various in vitro assay techniques. Below are generalized protocols for two commonly employed methods.

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled pioglitazone to compete with a radiolabeled ligand for binding to the target receptor, typically the Ligand Binding Domain (LBD) of PPARγ.

Objective: To determine the inhibition constant (Ki) of pioglitazone for PPARγ.

Materials:

-

Purified recombinant PPARγ LBD

-

Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)

-

Unlabeled pioglitazone

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 10% glycerol)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled pioglitazone.

-

In a multi-well plate, combine the purified PPARγ LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled pioglitazone.

-

Include control wells containing:

-

Total binding: PPARγ LBD and radiolabeled ligand only.

-

Non-specific binding: PPARγ LBD, radiolabeled ligand, and a high concentration of an unlabeled PPARγ agonist.

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of unlabeled pioglitazone to determine the IC50 value (the concentration of pioglitazone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format measures the binding of pioglitazone to PPARγ by detecting the transfer of energy between two fluorophores.

Objective: To determine the IC50 of pioglitazone for PPARγ.

Materials:

-

GST-tagged PPARγ LBD

-

Biotinylated coactivator peptide (e.g., PGC-1α)

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)

-

Pioglitazone

-

Assay buffer

-

TR-FRET compatible microplate reader

Procedure:

-

Prepare a series of dilutions of pioglitazone.

-

In a microplate, combine the GST-tagged PPARγ LBD, biotinylated coactivator peptide, and varying concentrations of pioglitazone.

-

Add the terbium-labeled anti-GST antibody and streptavidin-conjugated fluorophore to each well.

-

Incubate the plate at room temperature to allow for binding and FRET to occur.

-

Measure the fluorescence emission at two wavelengths (donor and acceptor) using a TR-FRET plate reader.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the concentration of pioglitazone to determine the IC50 value.

Principle of a TR-FRET competition assay for pioglitazone.

Conclusion

Pioglitazone is a selective agonist for PPARγ, with weaker activity towards PPARα. Its therapeutic effects in type 2 diabetes are primarily mediated through the PPARγ-dependent signaling pathway, which regulates the expression of genes crucial for glucose and lipid homeostasis. Additionally, pioglitazone exhibits off-target activities, including the inhibition of the mitochondrial pyruvate carrier and modulation of the STAT3 signaling pathway, which may contribute to its overall pharmacological profile. A comprehensive understanding of both on-target and off-target interactions is essential for the continued development and optimization of therapeutic agents in this class. Further research is warranted to fully elucidate the quantitative binding affinities for all PPAR isoforms and to characterize the full spectrum of pioglitazone's off-target interactions and their clinical implications.

References

- 1. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pioglitazone inhibits cancer cell growth through STAT3 inhibition and enhanced AIF expression via a PPARγ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of pioglitazone on suppressor of cytokine signaling 3 expression: potential mechanisms for its effects on insulin sensitivity and adiponectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of STAT3 and inhibitory effects of pioglitazone on STAT3 activity in a mouse model of SOD1-mutated amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Pioglitazone in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pioglitazone, a member of the thiazolidinedione class of drugs, is primarily known for its role as an insulin sensitizer in the management of type 2 diabetes mellitus. Its principal mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. However, a growing body of evidence indicates that pioglitazone exerts a multitude of effects that are independent of PPARγ activation. These "off-target" effects have significant implications for its therapeutic potential and adverse effect profile. This technical guide provides a comprehensive overview of the key off-target effects of pioglitazone observed in various cellular models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Effects on Cellular Proliferation and Apoptosis in Cancer Cells

Pioglitazone has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, often through PPARγ-independent mechanisms. These effects arecell-type specific and concentration-dependent.

Data Presentation: Anti-proliferative Activity of Pioglitazone

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| A549 | Non-small cell lung cancer | ~10 | 72 | [1] |

| H1299 | Non-small cell lung cancer | ~10 | 72 | [1] |

| H460 | Non-small cell lung cancer | ~10 | 72 | [1] |

| H1975 | Non-small cell lung cancer | ~10 | 72 | [1] |

| HCC827 | Non-small cell lung cancer | ~10 | 72 | [1] |

| Capan-1 | Pancreatic cancer | >10 | 48 | [2] |

| Aspc-1 | Pancreatic cancer | >10 | 48 | [2] |

| BxPC-3 | Pancreatic cancer | >10 | 48 | [2] |

| PANC-1 | Pancreatic cancer | >10 | 48 | [2] |

| MIApaCa-2 | Pancreatic cancer | >10 | 48 | [2] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of pioglitazone on cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Preparation and Treatment:

-

Prepare a stock solution of pioglitazone hydrochloride in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% (v/v).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of pioglitazone. Include a vehicle control (medium with DMSO).

3. Incubation:

-

Incubate the treated cells for the desired period (e.g., 48 or 72 hours).

4. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

5. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of pioglitazone that inhibits cell growth by 50%.

Signaling Pathways in Cancer Cells

Pioglitazone's anti-cancer effects are mediated through various signaling pathways, often independent of PPARγ.

References

A Technical Guide to Pioglitazone Potassium in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of pioglitazone, a thiazolidinedione-class drug, for its applications in diabetes research. Pioglitazone is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), and its primary clinical effect is to improve insulin sensitivity. This guide details its molecular mechanism of action, impact on key signaling pathways, relevant quantitative data from various studies, and standard experimental protocols for its investigation.

Core Mechanism of Action: PPARγ Activation

Pioglitazone's therapeutic effects are primarily mediated through its activation of PPARγ, a nuclear receptor that acts as a critical transcription factor in the regulation of glucose and lipid metabolism.[1] Upon activation by pioglitazone, PPARγ undergoes a conformational change, allowing it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event modulates the transcription of numerous genes, leading to a cascade of metabolic changes.[3]

The key outcomes of pioglitazone-mediated PPARγ activation include:

-

Enhanced Insulin Sensitivity: Increased glucose uptake and utilization in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[4][5]

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids and secreting beneficial adipokines like adiponectin.

-

Lipid Metabolism Regulation: Alters the expression of genes involved in lipid storage and transport, leading to reduced levels of circulating free fatty acids and hepatic triglycerides.[4][6]

-

Anti-inflammatory Effects: Suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), which is a known contributor to insulin resistance.[3][7]

Modulation of the Insulin Signaling Pathway

Insulin resistance in type 2 diabetes is characterized by impaired signaling through the insulin receptor pathway. Pioglitazone improves this signaling cascade indirectly. Chronic inflammation, often seen in diabetes, leads to the production of TNFα, which can inhibit insulin signaling by promoting the serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), rendering it inactive.[7]

Pioglitazone, by activating PPARγ, reduces the expression of TNFα and another inhibitor, Suppressor of Cytokine Signaling 3 (SOCS3).[7] This reduction alleviates the inhibitory pressure on the insulin signaling pathway. The result is an enhancement of insulin-stimulated autophosphorylation of the insulin receptor and subsequent tyrosine phosphorylation of IRS-1, which restores the downstream signaling cascade (e.g., PI3K/Akt pathway).[7][8] This ultimately facilitates the translocation of glucose transporter type 4 (GLUT4) to the cell surface, increasing glucose uptake into muscle and fat cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical research on pioglitazone.

Table 1: Clinical Efficacy of Pioglitazone in Type 2 Diabetes

| Parameter | Treatment Group | Baseline Value (Mean) | Change from Baseline (Mean) | Reference |

|---|---|---|---|---|

| HbA1c (%) | Pioglitazone (15 mg) + Metformin + Dapagliflozin | 7.80% | -0.53% | [9] |

| Placebo + Metformin + Dapagliflozin | 7.79% | -0.10% | [9] | |

| Pioglitazone (30 mg) + Metformin | - | -0.83% vs. Placebo | [10] | |

| Pioglitazone (45 mg) in Caucasians | >8.0% | -1.4% | [11] | |

| Pioglitazone (45 mg) in Maori-Polynesians | >8.0% | -1.3% | [11] | |

| Fasting Plasma Glucose (FPG) (mg/dL) | Pioglitazone (15 mg) + Metformin + Dapagliflozin | - | -13.57 (placebo-adjusted) | [12] |

| Pioglitazone (30 mg) Monotherapy | - | -36.0 | [10] | |

| Pioglitazone (30 mg) + Metformin | - | -37.7 vs. Placebo | [10] | |

| HOMA-IR | Pioglitazone Add-on Therapy | - | -0.65 (Mean Difference vs. Control) | [13][14] |

| Patients Achieving HbA1c <7% | Pioglitazone Add-on Therapy | - | 56.8% of patients | [12] |

| | Placebo Add-on | - | 28.0% of patients |[12] |

Table 2: Effects of Pioglitazone on Biomarkers and In Vivo Parameters

| Parameter | Model / Population | Treatment | Result | Reference |

|---|---|---|---|---|

| Insulin Receptor Autophosphorylation | Wistar fatty rats | Pioglitazone (3 mg/kg/day for 10 days) | 78% increase over control | [8][15] |

| IR Kinase Activity (exogenous substrate) | Wistar fatty rats | Pioglitazone (3 mg/kg/day for 10 days) | 87% increase over control | [8][15] |

| Splanchnic Glucose Uptake (SGU) | NIDDM Patients | Pioglitazone (30 mg/day for 12 weeks) | Increased from 28.5% to 59.4% | [16] |

| Glucose Infusion Rate (GIR) | NIDDM Patients | Pioglitazone (30 mg/day for 12 weeks) | Increased from 8.2 to 9.2 mg/kg/min | [16] |

| Plasma Insulin | STZ-induced diabetic rats | Pioglitazone (20 mg/kg) | Decreased from 5.83 to 1.75 ng/mL | [17] |

| Adiponectin | T2DM Patients | Pioglitazone Add-on | Significant increase | [9] |

| Triglycerides | Caucasian T2DM Patients | Pioglitazone (45 mg/day) | -0.5 mmol/L reduction | [11] |

| All-Cause Mortality (vs. other antidiabetics) | European multidatabase cohort | Pioglitazone exposure | Hazard Ratio: 0.67 (0.64-0.70) |[18] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate pioglitazone's activity.

4.1 PPARγ Reporter Gene Assay

This cell-based assay quantifies the ability of pioglitazone to functionally activate the PPARγ receptor.

-

Principle: Genetically engineered mammalian cells are utilized that constitutively express the human PPARγ receptor. These cells also contain a reporter gene, typically firefly luciferase, which is under the transcriptional control of a PPRE. When an agonist like pioglitazone activates PPARγ, the resulting PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The light emitted upon addition of a substrate is proportional to the level of PPARγ activation.[19]

-

Methodology:

-

Cell Plating: Thaw and plate the PPARγ reporter cells in a white, 96-well microplate.

-

Compound Preparation: Prepare a dilution series of pioglitazone (and positive/negative controls) in the appropriate compound screening medium. A common positive control is Rosiglitazone.

-

Treatment: Add the prepared compound dilutions to the appropriate wells containing the reporter cells. Incubate for a standard period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Detection: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., D-luciferin).

-

Quantification: Measure the luminescence signal using a luminometer. The intensity of the light signal directly correlates with the level of PPARγ activation. Data is typically plotted as a dose-response curve to determine EC50 values.

-

4.2 In Vitro Glucose Uptake Assay

This assay measures the direct effect of pioglitazone on glucose transport into insulin-sensitive cells.

-

Principle: Differentiated adipocytes (e.g., 3T3-L1) or myotubes are used. The rate of glucose transport is measured by incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, which is taken up by glucose transporters but not fully metabolized, causing it to be trapped inside the cell.[20]

-

Methodology:

-

Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates.

-

Pre-treatment: Incubate the differentiated cells with varying concentrations of pioglitazone for a defined period (e.g., 24-48 hours).

-

Serum Starvation: Wash the cells and incubate in a low-glucose, serum-free medium to establish a basal state.

-

Insulin Stimulation: Treat the cells with or without a submaximal concentration of insulin for a short period (e.g., 15-30 minutes) to stimulate glucose uptake.

-

Glucose Uptake: Add the radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) and incubate for a short, defined time (e.g., 5-10 minutes).

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter. The counts are proportional to the amount of glucose taken up by the cells.

-

4.3 Euglycemic-Hyperinsulinemic Clamp

This is the gold-standard in vivo technique to assess whole-body insulin sensitivity and the effect of insulin-sensitizing agents like pioglitazone.

-

Principle: A high physiological level of insulin is infused intravenously at a constant rate (hyperinsulinemia), which would normally cause hypoglycemia. To prevent this, glucose is simultaneously infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal by the body's tissues. A higher GIR indicates greater insulin sensitivity.[16]

-

Methodology:

-

Subject Preparation: The experiment is performed on animal models or human subjects after a period of treatment with pioglitazone or a placebo. Catheters are inserted for infusion and blood sampling.

-

Insulin Infusion: A continuous intravenous infusion of insulin is started and maintained at a constant rate (e.g., 40 mU/m²/min).

-

Glucose Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

-

Glucose Infusion: A variable-rate infusion of a dextrose solution is adjusted based on the blood glucose readings to maintain the target euglycemic level (e.g., ~90 mg/dL or 5.2 mmol/L).

-

Steady State: After an equilibration period, a steady state is achieved where blood glucose is stable. The GIR during this steady-state period is recorded.

-

Analysis: The GIR from the pioglitazone-treated group is compared to the placebo-treated group. A significantly higher GIR in the pioglitazone group demonstrates improved whole-body insulin sensitivity.[16]

-

Conclusion